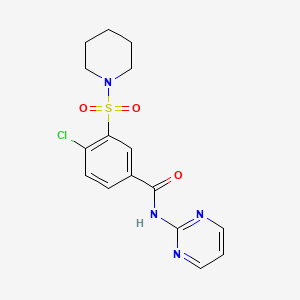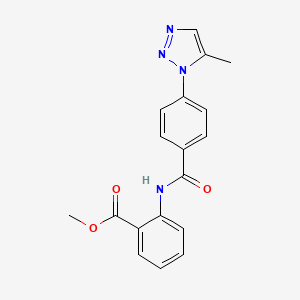
methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar 1,2,3-triazole compounds often involves “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and easy to perform . The Suzuki–Miyaura cross-coupling reaction is also commonly used in the synthesis of these compounds .Scientific Research Applications
Synthesis and Crystal Structure Analysis
Research on compounds structurally related to methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate focuses on their synthesis and analysis. One study discusses the one-pot synthesis and spectral analysis of 1,4,5-trisubstituted 1,2,3-triazoles. Through FT-IR, NMR spectroscopy, and X-ray diffraction analyses, the molecular structures were confirmed. Density functional theory (DFT) calculations and brine shrimp cytotoxicity assays were also performed to understand their stability and potential biological activities (Ahmed et al., 2016).
Phase Transition Induced by Pressure
Another study investigates the crystal engineering aspect of a related compound, revealing how high pressure can induce a phase transition from a high-Z′ structure to a more compact Z′ = 2 structure. This study highlights the structural flexibility and the role of external conditions in determining the molecular conformation of such compounds (Johnstone et al., 2010).
Antimicrobial Properties
The antimicrobial potential of 1,2,4-triazole derivatives has been explored, showing promising activities against bacterial and fungal strains. This opens avenues for further exploration of similar compounds as potential antimicrobial agents (Sahoo, Sharma, & Pattanayak, 2010).
Antiproliferative Activity and Molecular Docking
Research also extends to the design, synthesis, and evaluation of such compounds for their antiproliferative activity against cancer cell lines. Molecular docking studies help in understanding the interaction of these compounds with biological targets, offering insights into designing more effective therapeutic agents (Youssef et al., 2020).
Application in Corrosion Inhibition
The efficacy of 1,2,3-triazole derivatives in corrosion inhibition has been studied, showcasing their potential in protecting metals against corrosion in acidic environments. This research provides a foundation for developing new, more effective corrosion inhibitors (Elazhary et al., 2019).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring system have been known to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that the 1,2,3-triazole ring system, which is a part of this compound, can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with a similar 1,2,3-triazole ring system have been known to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Pharmacokinetics
Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . The drug-likeness of such compounds was also investigated by predicting their pharmacokinetic properties .
Action Environment
A novel, metal-free process for the synthesis of similar compounds has been reported, which is atom economical, highly selective, and environmentally benign .
Properties
IUPAC Name |
methyl 2-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-11-19-21-22(12)14-9-7-13(8-10-14)17(23)20-16-6-4-3-5-15(16)18(24)25-2/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRWNJLYJZIQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

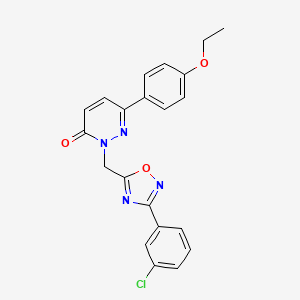
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2769514.png)
![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)
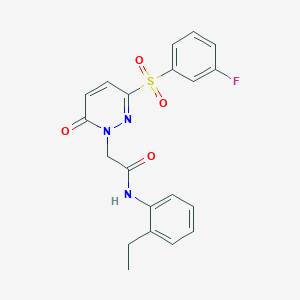
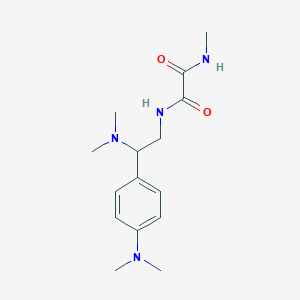
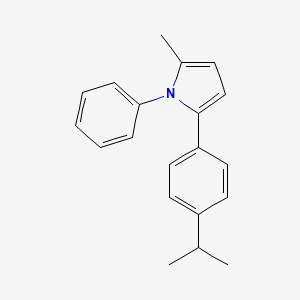
![4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2769523.png)
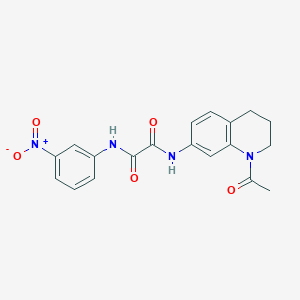
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2769525.png)
![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769526.png)
![4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2769527.png)
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769528.png)
